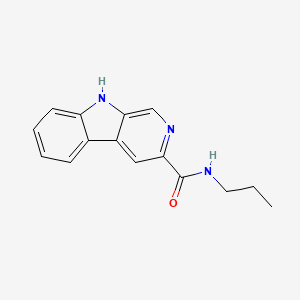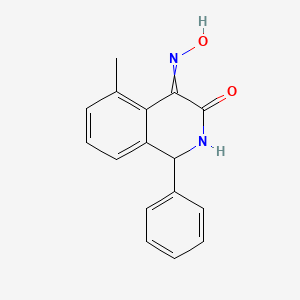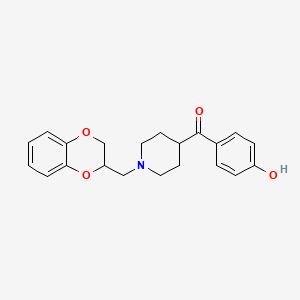
N-Propyl-9H-beta-carboline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-9H-beta-carboline-3-carboxamide is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-9H-beta-carboline-3-carboxamide typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with propionaldehyde under acidic conditions to form the beta-carboline core. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted beta-carbolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated potential therapeutic applications, including anxiolytic, antitumor, and antiparasitic activities
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Propyl-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can function as an inverse agonist, modulating the receptor’s activity and influencing neurological processes . This interaction can lead to effects such as anxiolysis, memory enhancement, and anticonvulsant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-beta-carboline-3-carboxylate: Known for its anxiolytic and memory-enhancing properties.
N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide: Exhibits significant antiparasitic activity.
N-(4-hydroxyphenyl)-9H-beta-carboline-3-carboxamide: Demonstrates anxiolytic effects.
Uniqueness
N-Propyl-9H-beta-carboline-3-carboxamide is unique due to its specific propyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its ability to cross the blood-brain barrier, making it particularly effective in neurological applications.
Propriétés
Numéro CAS |
78538-81-5 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |
Clé InChI |
YZUGVXHEVCIQJW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)






![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)






